The compound 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and its derivatives have been the subject of various studies due to their potential pharmacological activities. These compounds have been synthesized and evaluated for their affinity and activity at different receptor sites, which has led to the discovery of their diverse applications in the field of medicinal chemistry.
For instance, [carbonyl-14C]YM-09151-2 was synthesized starting from 4-amino-2-hydroxy-[carboxyl-14C] benzoic acid in a six-stage process with an overall radiochemical yield of 79.1% and a specific activity of 21.18 mCi/mmol. [] Another derivative, (Methoxy-d3)YM-09151-2, was synthesized from methyl 2-(methoxy-d3)-4-(N-methyl-N-tosylamido) benzoate, achieved by reacting methyl 2-hydroxy-4-(N-methyl-N-tosylamido) benzoate with iodomethane-d3. The overall yield for this process was 60.8% from iodomethane-d3. []
In pharmacology, the synthesized esters of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent 5-HT4 receptor agonists and antagonists, which could be beneficial in treating gastrointestinal disorders1. The optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide have also been studied for their affinity for 5-HT4 receptors, with one isomer, TKS159, showing the most potent effects on gastric emptying in rats3.
The synthesis of benzofuran derivatives has led to the identification of compounds that inhibit β-amyloid aggregation, a key pathological feature of Alzheimer's disease. This suggests potential applications in the development of therapeutic agents for neurodegenerative disorders2.
Compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been synthesized as part of the search for antagonists of dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors. These receptors are implicated in various neurological and psychiatric conditions, indicating the potential for these compounds in the treatment of such diseases4.
The preparation and characterization of crystalline forms of these compounds, such as the two polymorphs of TKS159, have implications for material science and pharmaceutical formulation. Understanding the different crystalline forms can lead to the development of more stable and effective drug formulations5.
The derivatives of 5-Chloro-2-methoxybenzoic acid have been found to interact with 5-HT4 receptors. Specifically, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have shown potent agonistic activity at these receptors, as demonstrated in studies involving the guinea pig ileum and rat esophagus muscle1. The introduction of various substituents on the piperidine ring of these compounds has resulted in partial agonist profiles, with some compounds exhibiting nanomolar affinity for the 5-HT4 receptors1. Additionally, the synthesis of benzofuran derivatives, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has led to the discovery of potent β-amyloid aggregation inhibitors, which are relevant in the context of Alzheimer's disease2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4